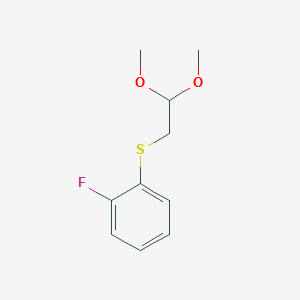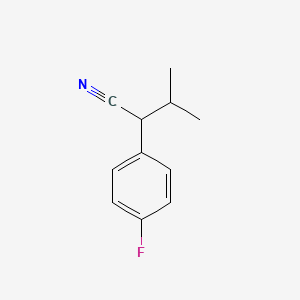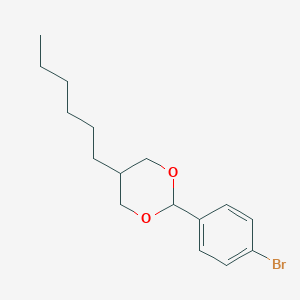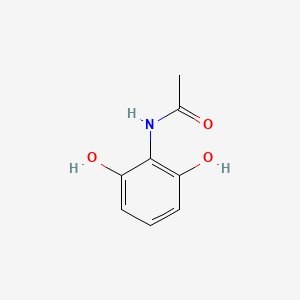![molecular formula C9H13NO3 B8648747 ethyl 2-{[(furan-2-yl)methyl]amino}acetate](/img/structure/B8648747.png)
ethyl 2-{[(furan-2-yl)methyl]amino}acetate
Vue d'ensemble
Description
ethyl 2-{[(furan-2-yl)methyl]amino}acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, a furfuryl group, and an aminoacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ethyl 2-{[(furan-2-yl)methyl]amino}acetate can be synthesized through a multi-step process involving the reaction of furfurylamine with ethyl chloroacetate. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: ethyl 2-{[(furan-2-yl)methyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
ethyl 2-{[(furan-2-yl)methyl]amino}acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It is used in the production of polymers and resins, where its unique chemical properties contribute to the material’s performance.
Mécanisme D'action
The mechanism of action of ethyl 2-{[(furan-2-yl)methyl]amino}acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
ethyl 2-{[(furan-2-yl)methyl]amino}acetate can be compared with other similar compounds, such as:
Furfurylamine: Shares the furfuryl group but lacks the ester functionality.
Ethyl Aminoacetate: Contains the ethyl and aminoacetate groups but lacks the furfuryl moiety.
Furfuryl Acetate: Contains the furfuryl and acetate groups but lacks the amino functionality.
Uniqueness: this compound’s unique combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C9H13NO3 |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
ethyl 2-(furan-2-ylmethylamino)acetate |
InChI |
InChI=1S/C9H13NO3/c1-2-12-9(11)7-10-6-8-4-3-5-13-8/h3-5,10H,2,6-7H2,1H3 |
Clé InChI |
BWBNEZVDLBMWJU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNCC1=CC=CO1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-([2,2'-Bithiophen]-5-yl)but-3-yne-1,2-diol](/img/structure/B8648681.png)



![N-[2-(3-Aminopropyl)-6-chloro-5-quinolinyl]-cyclohexaneacetamide](/img/structure/B8648701.png)







